(Oxiran-2-yl)methyl 2H-1,3-benzodioxole-5-carboxylate
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Overview
Description
Benzo[1,3]dioxole-5-carboxylic acid oxiranylmethyl ester is an organic compound that features a benzodioxole ring fused with a carboxylic acid ester group and an oxirane (epoxide) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[1,3]dioxole-5-carboxylic acid oxiranylmethyl ester typically involves the esterification of benzo[1,3]dioxole-5-carboxylic acid with an oxirane-containing alcohol. One common method is the reaction of benzo[1,3]dioxole-5-carboxylic acid with glycidol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of an ester linkage between the carboxylic acid and the alcohol group of glycidol, resulting in the desired ester product.
Industrial Production Methods
Industrial production of benzo[1,3]dioxole-5-carboxylic acid oxiranylmethyl ester may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions, such as temperature, pressure, and catalyst concentration. Additionally, purification steps, such as recrystallization or chromatography, may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[1,3]dioxole-5-carboxylic acid oxiranylmethyl ester can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened and oxidized to form diols or other oxygen-containing functional groups.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or halides, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic or acidic conditions to facilitate ring-opening reactions.
Major Products Formed
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzo[1,3]dioxole-5-carboxylic acid oxiranylmethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of benzo[1,3]dioxole-5-carboxylic acid oxiranylmethyl ester depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The epoxide moiety can react with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or induction of DNA damage.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: A precursor to the ester, lacking the oxirane moiety.
Piperonylic acid: Another name for 1,3-benzodioxole-5-carboxylic acid.
Piperonal: A related compound with an aldehyde group instead of a carboxylic acid ester.
Safrole: Contains a methylenedioxyphenyl group similar to benzo[1,3]dioxole.
Uniqueness
Benzo[1,3]dioxole-5-carboxylic acid oxiranylmethyl ester is unique due to the presence of both the benzodioxole ring and the oxirane moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61555-34-8 |
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Molecular Formula |
C11H10O5 |
Molecular Weight |
222.19 g/mol |
IUPAC Name |
oxiran-2-ylmethyl 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C11H10O5/c12-11(14-5-8-4-13-8)7-1-2-9-10(3-7)16-6-15-9/h1-3,8H,4-6H2 |
InChI Key |
IFVLUAVCIRIGID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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